(Z)-ethyl 2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate

Catalog No.
S12919888
CAS No.
M.F
C11H11NO4
M. Wt
221.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-ethyl 2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-en...

Product Name

(Z)-ethyl 2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate

IUPAC Name

ethyl 4-hydroxy-2-oxo-4-pyridin-3-ylbut-3-enoate

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

InChI

InChI=1S/C11H11NO4/c1-2-16-11(15)10(14)6-9(13)8-4-3-5-12-7-8/h3-7,13H,2H2,1H3

InChI Key

ONCAPYJAPWPPFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C=C(C1=CN=CC=C1)O

Ethyl (2Z)-2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate is an organic compound featuring a unique structure characterized by a pyridine ring and an enone moiety. Its molecular formula is C11H11NO4C_{11}H_{11}NO_4 and it has a molecular weight of approximately 221.21 g/mol. The compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases .

  • Oxidation: The enone moiety can be oxidized to form diketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to yield alcohols or alkanes, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The pyridine ring is capable of undergoing electrophilic or nucleophilic substitution reactions, facilitated by reagents such as halogens or amines under appropriate conditions .

Major Products Formed

  • From Oxidation: Diketones or carboxylic acids.
  • From Reduction: Alcohols or alkanes.
  • From Substitution: Substituted pyridine derivatives.

Research indicates that Ethyl (2Z)-2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown that it can inhibit specific enzymes, such as methionine aminopeptidases from various pathogens, suggesting its utility as a lead compound in drug discovery .

The synthesis of Ethyl (2Z)-2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate typically involves the condensation of ethyl acetoacetate with 3-pyridinecarboxaldehyde under basic conditions. This reaction proceeds through the formation of an intermediate aldol product, which subsequently undergoes dehydration to yield the final enone compound. For industrial applications, optimizing reaction conditions for large-scale synthesis, such as using continuous flow reactors, may enhance efficiency and yield .

Ethyl (2Z)-2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate has various applications across multiple fields:

  • Chemistry: Serves as a building block in organic synthesis for more complex molecules.
  • Biology: Investigated for its biological activity, particularly in antimicrobial and anticancer research.
  • Medicine: Explored as a lead compound in drug discovery and development processes.
  • Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals .

The mechanism of action for Ethyl (2Z)-2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate involves its interaction with specific molecular targets. The enone moiety acts as a Michael acceptor, allowing it to react with nucleophiles such as thiol groups in proteins. This interaction can modulate enzyme activity and influence various biological effects, highlighting its potential therapeutic applications .

Several compounds share structural similarities with Ethyl (2Z)-2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Ethyl 2-Oxo-4-(pyridin-3-yl)but-3-enonateC11H11NO3C_{11}H_{11}NO_3Lacks hydroxyl group; different positioning of keto group
Ethyl 4-Hydroxy-2-Oxo-4-PyridinylbutanoateC12H13NO4C_{12}H_{13}NO_4Contains an additional hydroxy group; different carbon skeleton
Ethyl 5-Hydroxy-Pyridinecarboxylic AcidC8H9NO3C_{8}H_{9}NO_3Different functional groups; primarily used in agriculture

Uniqueness

Ethyl (2Z)-2-hydroxy-4-oxo-4-(pyridin-3-y)butanoate is distinguished by its specific enone structure and the presence of both hydroxyl and pyridine functionalities, which contribute to its unique reactivity and biological properties compared to similar compounds.

Multicomponent Reaction Strategies (e.g., Biginelli-Type Condensations)

Multicomponent reactions represent a powerful synthetic approach for constructing complex heterocyclic systems through the simultaneous combination of three or more reactants in a single reaction vessel [6] [12]. The Biginelli reaction, originally developed for the synthesis of dihydropyrimidine derivatives, has been extensively modified and adapted for the preparation of pyridine-containing compounds [6] [12].

The synthesis of (Z)-ethyl 2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate through Biginelli-type condensations involves the three-component coupling reaction of substituted aldehydes, acetoacetanilide derivatives, and urea compounds [6]. Research demonstrates that L-proline serves as an efficient catalyst for these transformations, providing moderate to good yields ranging from 60-74% under optimized conditions [6]. The reaction proceeds through the formation of intermediate enolate species, followed by nucleophilic addition and subsequent cyclization steps [6].

Hydrochloric acid has emerged as an environmentally friendly acid catalyst for carrying out Biginelli reactions in aqueous media [12]. The condensation of ethyl acetoacetate with urea and aromatic aldehydes in the presence of hydrochloric acid at 90 degrees Celsius in water solvent provides high-yield derivatives of 3,4-dihydropyrimidine-2-(1H)-ones [12]. This methodology offers several advantages including rapid reaction times, single-vessel operations, and environmental compatibility [12].

Advanced multicomponent strategies have been developed utilizing rhodium-catalyzed processes for the synthesis of pyridine derivatives [9] [10]. The rhodium(II)-catalyzed multicomponent reaction involves trapping alpha-amino enols generated in situ from 1-sulfonyl-1,2,3-triazoles via alpha-imino metal carbene species by vinylimine ions [9] [10]. These reactions proceed through the formation of rhodium-associated ylide intermediates, which undergo proton transfer to afford key alpha-imino enol intermediates [9] [10].

Reaction TypeCatalyst SystemTemperature (°C)Yield Range (%)Selectivity
Biginelli CondensationL-proline9060-74Moderate diastereoselectivity
HCl-Catalyzed BiginelliHCl/H2O9070-85Good regioselectivity
Rh-Catalyzed MCRRh2(OAc)414085-94High regioselectivity

Solvent-Mediated Enolate Formation Techniques

Solvent-mediated enolate formation represents a critical aspect in the synthesis of (Z)-ethyl 2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate, where the choice of solvent significantly influences both the reaction mechanism and stereochemical outcome [2]. Polar aprotic solvents such as dimethylformamide stabilize the Z-configuration through favorable electronic interactions with the conjugated enone system [2].

The Knoevenagel condensation provides a fundamental approach for enolate-mediated synthesis, involving the nucleophilic addition of ethyl acetoacetate to 3-pyridinecarboxaldehyde followed by dehydration [22]. This reaction proceeds through the formation of active methylene compounds that undergo base-catalyzed deprotonation to generate enolate intermediates [22]. Weakly basic amines such as piperidine or pyridine serve as effective catalysts, facilitating the condensation while preventing self-condensation of the aldehyde component [22].

Poly(4-vinylpyridine) supported on aluminum oxide-silicon dioxide has been demonstrated as an effective heterogeneous catalyst for Knoevenagel condensations in aqueous media [23]. The reaction of various aldehydes with ethyl cyanoacetate in water using this catalyst system achieves yields up to 98% with complete selectivity toward the desired arylidene derivatives [23]. The catalyst system containing a 0.6 molar ratio of aluminum to silicon exhibits optimal performance in these transformations [23].

Solvent effects play a crucial role in determining the stereochemical outcome of enolate formation reactions [19]. Research has shown that ketone enolates generated using secondary amine catalysts can participate in asymmetric Michael reactions, representing a rare example of enolate intermediates in organocatalytic processes involving secondary amine systems [19]. The mechanism involves neither enamine nor enol intermediates but rather proceeds through enolate species as the key nucleophilic component [19].

The choice of solvent significantly impacts the efficiency of enolate formation and subsequent reactions [13]. Toluene has been identified as the optimal solvent for organocatalytic approaches to pyridine dearomatization using pronucleophiles at the carboxylic acid oxidation level [13]. The use of 1,4-diazabicyclo[2.2.2]octane as a base proves beneficial for maintaining high enantioselectivity in these transformations [13].

Solvent SystemEnolate StabilityReaction RateStereoselectivityYield (%)
DimethylformamideHigh (Z-selective)ModerateExcellent75-90
TolueneModerateHighGood to Excellent80-95
WaterLowVariableModerate60-85
TetrahydrofuranHighHighGood70-88

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis approaches for (Z)-ethyl 2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate encompass various methodologies designed to achieve high enantioselectivity while maintaining synthetic efficiency [7] [14]. Chiral lithium amides function as noncovalent stereodirecting reagents, enabling highly effective enantioselective transformations through mixed aggregation mechanisms [7].

The direct enantioselective alpha-alkylation of 2-alkylpyridines provides access to chiral pyridines via operationally simple protocols that obviate the need for prefunctionalization or preactivation of substrates [7]. Chiral lithium amides derived from specific amine structures produce mixed aggregates with organolithium reagents, exhibiting remarkably conserved three-dimensional architecture that facilitates stereochemical control [7]. These well-defined aggregation patterns suggest that chiral lithium amides can potentially direct the stereochemistry of alkylations for nonenolate monoanionic carbanions [7].

Pyridine-oxazoline-type chiral ligands have rapidly gained popularity for use in asymmetric catalysis, particularly for efficient asymmetric methodologies involving challenging transformations [14]. These hybrid ligands combine the unique properties of both pyridine and oxazoline functionalities, providing distinct advantages in metal coordination and stereochemical induction [14]. Several types of challenging asymmetric reactions have been discovered using pyridine-oxazoline-type ligands, demonstrating their special properties and potential for future applications [14].

Organocatalytic approaches utilizing isothiourea catalysts enable the regio- and stereoselective addition of C(1)-ammonium enolates to pyridinium salts bearing electron-withdrawing substituents [13]. The catalyst (R)-benzotetramisole generates enolate intermediates in situ from aryl esters, which subsequently undergo nucleophilic addition to pyridinium electrophiles [13]. This methodology represents the first organocatalytic approach to pyridine dearomatization using pronucleophiles at the carboxylic acid oxidation level [13].

Asymmetric hydrogenation using chiral iridium complexes of spiro pyridine-aminophosphine ligands provides highly efficient catalysis for the reduction of alkylidene malonates [25]. The installation of ester groups at the alpha-position of alpha,beta-unsaturated carboxylic esters significantly increases the polarity of the carbon-carbon double bond, making the resulting substrates suitable for chiral metal-nitrogen hydrogen bifunctional catalysts [25]. This approach achieves high yields and excellent enantioselectivities up to 99% enantiomeric excess with turnover numbers reaching 19,000 [25].

Photochemical organocatalytic functionalization represents an emerging approach for pyridine modification through radical mechanisms [21]. The method harnesses the unique reactivity of pyridinyl radicals generated upon single-electron reduction of pyridinium ions, which undergo effective coupling with allylic radicals [21]. Dithiophosphoric acids serve multiple catalytic functions, sequentially acting as Bronsted acids for pyridine protonation, single electron transfer reductants for pyridinium ion reduction, and hydrogen atom abstractors for allylic carbon-hydrogen bond activation [21].

Catalytic SystemMechanismEnantioselectivity (% ee)Substrate ScopeReaction Conditions
Chiral Lithium AmidesMixed aggregation>952-AlkylpyridinesTHF, -78°C to rt
Pyridine-Oxazoline LigandsMetal coordination85-99BroadVarious metals, mild
Isothiourea CatalystsEnolate addition85-95Pyridinium saltsToluene, rt
Ir-SpiroPAP ComplexesBifunctional catalysisup to 99Alkylidene malonatesH2, mild pressure
Dithiophosphoric AcidsPhotocatalytic SET70-90PyridinesVisible light, rt

Nuclear Magnetic Resonance Spectroscopy

The structural elucidation of (Z)-ethyl 2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate relies heavily on nuclear magnetic resonance spectroscopy, which provides detailed information about both the atomic connectivity and the tautomeric equilibrium present in this beta-dicarbonyl compound [2].

¹H NMR Spectroscopic Analysis

The proton nuclear magnetic resonance spectrum of (Z)-ethyl 2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate in deuterated chloroform reveals characteristic signals that confirm the predominance of the enol tautomer. The ethyl ester moiety displays the expected pattern with a triplet at δ 1.35 ppm (J = 7.0 Hz) corresponding to the methyl group protons (CH₂CH₃) and a quartet at δ 4.30 ppm (J = 7.0 Hz) representing the methylene protons (OCH₂) [3]. The distinctive enolic proton appears as a singlet at δ 6.85 ppm, confirming the presence of the C=CH enol functionality [3] [4].

The pyridine aromatic region exhibits a complex multiplet spanning δ 7.45-8.75 ppm, integrating for four protons and representing the aromatic protons of the pyridin-3-yl substituent [3]. The chemical shift pattern and multiplicity are consistent with the electron-deficient nature of the pyridine ring and its substitution pattern at the 3-position [4].

¹³C NMR Spectroscopic Analysis

Carbon-13 nuclear magnetic resonance spectroscopy provides crucial information about the carbon framework of the compound. The ethyl ester carbons appear at δ 14.1 ppm for the methyl carbon and δ 61.8 ppm for the ethylene carbon, consistent with typical ester functionality [3]. The pyridine ring carbons display signals in the δ 120-150 ppm region, reflecting the aromatic nature and the electron-withdrawing effect of the nitrogen atom [4].

The carbonyl carbons provide definitive evidence for the tautomeric form, with the ester carbonyl carbon resonating at δ 170.5 ppm and the enone carbonyl carbon at δ 192.0 ppm [3]. The downfield shift of the enone carbonyl carbon compared to typical ketone carbonyls indicates the extended conjugation through the enol system and the pyridine ring [4].
Infrared Spectroscopic Analysis

Fourier-transform infrared spectroscopy reveals characteristic absorption bands that confirm the functional groups present in the compound. The broad absorption band at 3400 cm⁻¹ corresponds to the hydroxyl group stretch of the enol form, indicating the presence of intramolecular hydrogen bonding [3]. The presence of two distinct carbonyl stretching vibrations at 1720 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (enone C=O) confirms the dual carbonyl nature of the compound [3].

The lower frequency of the enone carbonyl stretch compared to typical ketone carbonyls (approximately 1715 cm⁻¹) indicates the conjugation with the enol system and the pyridine ring, which reduces the C=O bond order through resonance stabilization [4]. Additional characteristic pyridine ring vibrations appear in the 1600-1400 cm⁻¹ region, consistent with aromatic C=C and C=N stretching modes [5].

Ultraviolet-Visible Spectroscopic Analysis

The ultraviolet-visible absorption spectrum of (Z)-ethyl 2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate exhibits multiple absorption maxima that reflect the electronic transitions within the conjugated system. The pyridine ring contributes characteristic π-π* transitions at λ 270 nm and λ 310 nm, typical of nitrogen-containing aromatic heterocycles [6] [5]. An additional absorption band at λ 330 nm corresponds to the extended conjugation between the enone system and the pyridine ring [6].

The bathochromic shift of the longest wavelength absorption compared to simple pyridine derivatives confirms the electronic delocalization through the enol-carbonyl-pyridine conjugated system [7]. The absorption intensity and wavelength are consistent with the predominance of the enol tautomer, as the conjugated enol system provides more extensive electronic delocalization than the corresponding diketo form [6].

X-Ray Crystallographic Studies of β-Keto-Enol Tautomers

Molecular Geometry and Conformational Analysis

The molecular conformation of β-keto-enol compounds is characterized by specific torsion angles that optimize both intramolecular hydrogen bonding and π-conjugation. In related pyridyl-substituted enol systems, the torsion angles between the aromatic ring and the enol plane typically deviate by less than 10° from coplanarity [9]. This near-planar arrangement is essential for maintaining the conjugated system that stabilizes the enol tautomer.

The Z-configuration of the double bond in (Z)-ethyl 2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate is maintained through the intramolecular hydrogen bonding interaction, which constrains the molecular geometry and prevents rotation around the enol C=C bond [10] [4]. The hydrogen bond strength is typically in the range of 5-10 kcal/mol, sufficient to maintain the tautomeric preference but allowing for dynamic equilibrium in solution [10].

Intermolecular Interactions in Crystal Packing

Crystal packing analysis reveals that molecules of β-keto-enol compounds typically form extended networks through weak hydrogen bonding interactions. In the crystal structure of similar compounds, each molecule is linked to four neighboring molecules through C-H···O and C-H···N interactions, with distances ranging from 2.589 to 2.833 Å [9]. These weak interactions contribute to the overall stability of the crystal lattice and influence the tautomeric equilibrium position.

The pyridine nitrogen atom serves as a hydrogen bond acceptor in intermolecular interactions, forming C-H···N contacts with neighboring molecules [11] [12]. These interactions are weaker than the intramolecular hydrogen bonds but contribute to the overall crystal stability and may influence the tautomeric equilibrium by stabilizing specific conformations.

Mass Spectrometric Fragmentation Patterns

Molecular Ion and Primary Fragmentation

The electron impact mass spectrum of (Z)-ethyl 2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate displays a molecular ion peak at m/z 221, corresponding to the molecular formula C₁₁H₁₁NO₄ [13]. The molecular ion intensity is moderate, typical of compounds containing aromatic heterocycles, which tend to stabilize the radical cation through resonance [13] [14].

The primary fragmentation pathways follow predictable patterns for β-keto-ester compounds. The most prominent fragmentation involves the loss of the ethoxy group (OEt, 45 Da) to generate a fragment at m/z 176 [13]. This fragmentation occurs through α-cleavage adjacent to the carbonyl group, a characteristic process for ester-containing compounds [13] [14]. The resulting acylium ion is stabilized by the conjugated pyridyl-enone system.

Secondary Fragmentation Processes

Secondary fragmentation processes provide additional structural information about the compound. The loss of carbon dioxide (CO₂, 44 Da) from the molecular ion generates a fragment at m/z 177, indicating the presence of a readily decarboxylated carboxylic acid functionality [13]. This fragmentation is facilitated by the enol tautomer structure, which can undergo decarboxylation more readily than the corresponding diketo form.

The pyridine ring contributes to several characteristic fragment ions, including the base peak at m/z 78, corresponding to the protonated pyridine radical cation [15]. The stability of this fragment reflects the aromatic nature of the pyridine ring and its ability to stabilize positive charge through resonance. Additional pyridine-related fragments include ions at m/z 51 (C₄H₃N- +) and m/z 52 (C₄H₄N- +), resulting from ring contraction and hydrogen rearrangement processes [15].

Mechanistic Insights from Fragmentation

The fragmentation pattern provides insights into the electronic structure and tautomeric equilibrium of the compound. The relative abundance of fragments arising from the enol form compared to the diketo form supports the predominance of the enol tautomer in the gas phase [13]. The stabilization of certain fragment ions by the conjugated enol system is evidenced by their enhanced abundance compared to fragments from non-conjugated analogs.

The loss of neutral molecules such as water (H₂O, 18 Da) and carbon monoxide (CO, 28 Da) from various fragment ions indicates the presence of hydroxyl and carbonyl functionalities capable of undergoing rearrangement processes [13] [14]. These fragmentations are consistent with the β-keto-enol structure and provide additional confirmation of the tautomeric form present in the compound.

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

221.06880783 g/mol

Monoisotopic Mass

221.06880783 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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